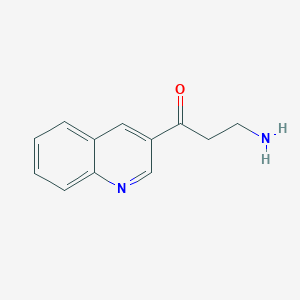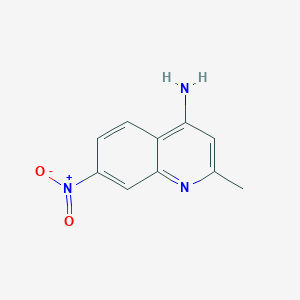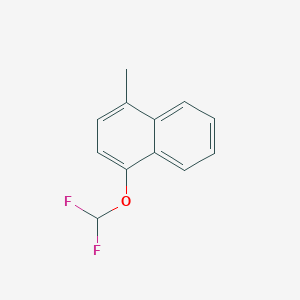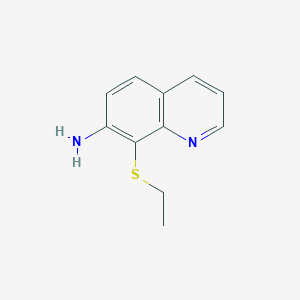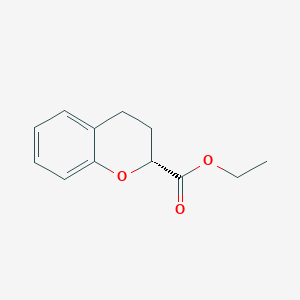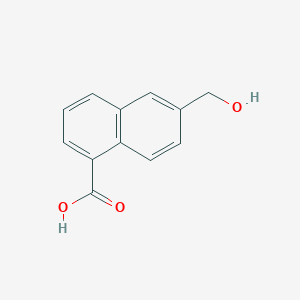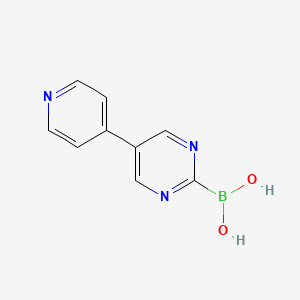![molecular formula C14H12N2 B11897754 2-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11897754.png)
2-Benzyl-1H-pyrrolo[2,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core with a benzyl group attached to the nitrogen atom. This compound is part of a broader class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1H-pyrrolo[2,3-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with benzyl bromide in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and may involve solvents such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-Benzyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction can lead to the formation of a dihydropyridine compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
作用機序
The mechanism of action of 2-Benzyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it may inhibit the activity of kinases involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its inhibitory activity against fibroblast growth factor receptors.
1H-Pyrazolo[3,4-b]pyridine: Exhibits diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
2-Benzyl-1H-pyrrolo[2,3-c]pyridine stands out due to its unique structural features and the presence of the benzyl group, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C14H12N2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
2-benzyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H12N2/c1-2-4-11(5-3-1)8-13-9-12-6-7-15-10-14(12)16-13/h1-7,9-10,16H,8H2 |
InChIキー |
NQPFFMSPSVAWBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC3=C(N2)C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


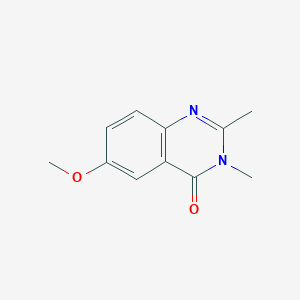
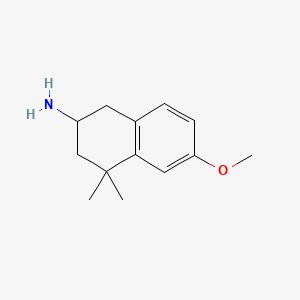
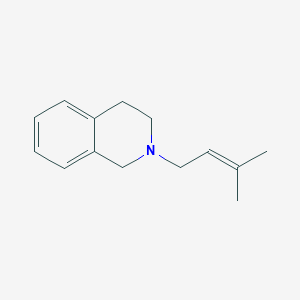

![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)

